3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. The molecule features a 4-bromobenzenesulfonyl group at position 3 and a 3,4,5-trimethoxyphenyl substituent at position 5 via an amine linkage. These structural elements are critical for its physicochemical and biological properties. The bromine atom enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins, while the trimethoxyphenyl group is associated with enhanced bioavailability and receptor interaction, as seen in anticancer agents like combretastatin analogs .
The [1,2,3]triazolo[1,5-a]quinazoline scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions with biological targets. Derivatives of this class have shown moderate anticancer activity in preclinical studies, particularly against renal and leukemia cell lines .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O5S/c1-33-19-12-15(13-20(34-2)21(19)35-3)26-22-17-6-4-5-7-18(17)30-23(27-22)24(28-29-30)36(31,32)16-10-8-14(25)9-11-16/h4-13H,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBMMVDILDVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.
Introduction of the quinazoline ring: This step involves the condensation of the triazole intermediate with a suitable quinazoline precursor.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and reported activities of analogous compounds:
Key Observations
Substituent Effects on Bioactivity: The 4-bromobenzenesulfonyl group in the target compound likely enhances electrophilic reactivity compared to the benzenesulfonyl () or 4-methylbenzenesulfonyl () groups. Bromine’s larger atomic radius and polarizability may improve target binding . In contrast, 4-ethoxyphenyl () or 3-chloro-4-methylphenyl () groups may prioritize different mechanisms, such as kinase inhibition .
Core Structure Comparisons: Thieno-fused triazolopyrimidines (e.g., compounds in ) exhibit higher anticancer activity than aryl-fused [1,2,3]triazoloquinazolines. This difference is attributed to increased planarity and electronic delocalization in thieno-fused systems . The [1,2,4]triazole derivatives () with sulfanyl substituents show broader antimicrobial activity but lack the quinazoline core’s rigidity, which may reduce target specificity .
Synthetic Accessibility :
- The synthesis of the target compound likely follows routes similar to , where iodobenzene diacetate is used for oxidative cyclization. However, the introduction of the 4-bromobenzenesulfonyl group may require additional sulfonylation steps .
Research Findings and Implications
- The trimethoxyphenyl group may enhance this activity by mimicking combretastatin’s tubulin-binding motif .
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Triazole ring : Known for its role in various biological activities.
- Quinazoline moiety : Often associated with anticancer and antimicrobial properties.
- Bromobenzenesulfonyl group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. The presence of the triazole ring may enhance this effect through various pathways including apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Compounds with sulfonamide groups are often effective against a broad spectrum of bacteria. Preliminary studies suggest that this compound may exhibit similar properties.
-
Enzyme Inhibition :
- The bromobenzenesulfonyl group is known to interact with various enzymes, potentially acting as a reversible or irreversible inhibitor.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many quinazoline derivatives target specific kinases involved in cancer progression.
- Disruption of DNA Synthesis : The triazole structure may interfere with nucleic acid synthesis in pathogens.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells through mitochondrial pathways.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and identified that compounds similar to the target molecule showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of substituents on the quinazoline ring for enhancing anticancer activity .
Antimicrobial Effectiveness
Research conducted on sulfonamide derivatives indicated that compounds with similar structures displayed broad-spectrum antimicrobial activity. A recent investigation into the structure-activity relationship (SAR) found that modifications to the sulfonamide group significantly impacted antibacterial efficacy .
Enzyme Inhibition
A detailed analysis reported in Bioorganic & Medicinal Chemistry Letters focused on enzyme inhibition by sulfonamide derivatives. The findings suggested that the bromobenzenesulfonyl moiety could effectively inhibit certain proteases linked to viral replication .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
